Cis-3-Hexenyl butyrate is a fatty acid ester characterized by its fresh, green, and fruity aroma, reminiscent of grass and various fruits. Its chemical formula is C₁₀H₁₈O₂, and it has a CAS number of 16491-36-4. This compound is naturally found in several plants, including Medicago sativa (alfalfa) and Acca sellowiana (feijoa), contributing to their characteristic scents . The compound is recognized for its pleasant olfactory properties, making it valuable in the fragrance and flavor industries.
Transesterification can occur when cis-3-hexenyl butyrate reacts with another alcohol in the presence of an acid catalyst, leading to the formation of a new ester and alcohol .
There are several methods for synthesizing cis-3-hexenyl butyrate:
Cis-3-Hexenyl butyrate finds applications primarily in:
Cis-3-Hexenyl butyrate shares similarities with several other compounds due to its structure and functional properties. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
Cis-3-Hexenal | 6728-26-3 | Green, grassy aroma; used in food flavoring |
Ethyl Butyrate | 105-54-4 | Fruity aroma; commonly used in beverages |
Hexyl Butyrate | 142-18-7 | Sweet, fruity scent; used in perfumes |
Cis-3-Hexenyl Acetate | 108-24-7 | Fruity aroma; used in food and fragrance |
Cis-3-Hexenyl butyrate stands out due to its unique blend of green and fruity notes that can evoke sensations of fresh fruits while also providing a buttery undertone . This combination makes it particularly versatile for both flavoring and fragrance applications compared to its analogs.
Lipases are pivotal in synthesizing cis-3-hexenyl butyrate due to their regioselectivity and ability to operate under mild conditions. The transesterification of cis-3-hexenol with butyric acid derivatives (e.g., vinyl butyrate) using immobilized lipases like Rhizomucor miehei lipase (Lipozyme IM-77) achieves yields exceeding 90%. Kinetic studies reveal that solvent-free systems at 45–60°C optimize reaction rates while minimizing energy input. For example, Candida rugosa lipase (CRL) catalyzes hexyl butyrate synthesis with a turnover number of 2.861 μmol/min/mg under optimal conditions.
Table 1: Kinetic Parameters for Lipase-Catalyzed cis-3-Hexenyl Butyrate Synthesis
Parameter | Value | Conditions | Source |
---|---|---|---|
$$ V_{\text{max}} $$ | 2.861 μmol/min/mg | CRL, 50°C, solvent-free | |
$$ K_{m(\text{acid})} $$ | 0.0746 M | CRL, pH 7.5 | |
Conversion Efficiency | 94.5% | CRL-Diaion HP 20, 59.5°C |
Immobilization enhances lipase stability and reusability. CRL immobilized on Diaion HP 20 retains 60% activity after ten reaction cycles, achieving 95% conversion of hexyl butyrate in 8 hours. Similarly, Candida antarctica lipase B (CALB) displayed on Pichia pastoris cells enables continuous production in packed-bed reactors, reducing biocatalyst costs by 40%. Key factors influencing immobilized system performance include:
Substrate structure critically impacts enzymatic activity. Esters with shorter acyl chains (e.g., butyrate) exhibit higher reactivity due to reduced steric hindrance. For instance, Rhizomucor miehei esterase (RmEstB) shows 10-fold higher activity toward butyrate (C4) than laurate (C12). The presence of double bonds, as in cis-3-hexenol, enhances electrophilicity, favoring nucleophilic attack by lipases.
Table 2: Substrate Specificity of Esterases Toward Butyrate Esters
Enzyme | Substrate | $$ k_{\text{cat}} $$ (s⁻¹) | $$ K_m $$ (mM) | Source |
---|---|---|---|---|
RmEstB | Butyrate | 4.59 ± 0.8 | 0.45 ± 0.03 | |
RmEstA | Hexenoate | 10.58 ± 1.40 | 0.28 ± 0.02 | |
CRL | Vinyl butyrate | 132.0 ± 2.5 U/g | 0.125 ± 0.01 |
Metabolic engineering offers sustainable alternatives to chemical synthesis. Saccharomyces cerevisiae engineered with Arabidopsis thaliana hydroperoxide lyase (HPL) produces cis-3-hexenol from linolenic acid, which is subsequently esterified by endogenous acyltransferases. Co-expression of Candida rugosa lipase (CRL) and butyryl-CoA synthetase in Escherichia coli improves butyrate availability, boosting cis-3-hexenyl butyrate titers to 12 g/L in bioreactors.
cis-3-Hexenyl butyrate functions as a critical volatile organic compound in plant-to-plant communication networks, serving as both a signal and cue for neighboring vegetation [38] [42]. This green leaf volatile operates through sophisticated biochemical pathways that enable rapid information transfer between plants across spatial distances [34] [36]. The compound is synthesized via the hydroperoxide lyase pathway of oxylipin metabolism and is released during plant stress responses, including harvesting, mowing, grazing, drought, and pest infestation [39].
The mechanism of interplant communication mediated by cis-3-Hexenyl butyrate involves the perception of volatile cues by receiver plants through specialized calcium signaling pathways [37]. When exposed to this compound, receiver plants exhibit rapid increases in cytosolic calcium concentration, which serves as the primary signal transduction mechanism [37]. The calcium influx occurs initially in guard cells and subsequently spreads to mesophyll cells, indicating that the volatile is rapidly taken up by inner tissues via stomata [37].
Research has demonstrated that the effectiveness of volatile communication is context-dependent and determined by the specific plants involved [42]. The unique volatile profiles and release of specific cues guide plants to respond in a timely manner to cope with upcoming challenging threats and stress [42]. cis-3-Hexenyl butyrate represents part of a complex dialogue between emitter and receiver plants, where the outcome of information exchange shapes communication patterns between individuals at the community level [42].
Plant-to-plant signaling through cis-3-Hexenyl butyrate operates on both active and passive mechanisms [15]. Active plant-plant interaction requires physiological changes and signal reception in receiver plants, while passive interaction involves chemical changes to the surface of receiver plants as volatiles adsorb to their surfaces [15]. The compound can linger on surfaces such as plant leaves due to its semi-volatile nature, providing sustained protection even against fungal pathogen spores [15].
Studies have shown that cis-3-Hexenyl butyrate emission is enhanced under elevated carbon dioxide levels, suggesting that global climate change could potentially alter plant-insect interactions by influencing the release of this important signaling molecule . The compound's role in plant communication extends beyond immediate stress responses, as it can prime defense responses in neighboring plants, preparing them for potential future attacks [41].
cis-3-Hexenyl butyrate plays a fundamental role in inducing systemic acquired resistance in neighboring plants through chemical priming mechanisms [11] [23]. When plants are exposed to this volatile compound, they develop an enhanced capacity to respond more rapidly and effectively to subsequent pathogen attacks, a phenomenon known as defense priming [11] [49]. This priming effect persists over a stress-free period and can be expressed in plant organs that have not been directly treated with the compound [11].
The molecular mechanisms underlying systemic acquired resistance induction involve the activation of calcium-dependent signaling pathways and mitogen-activated protein kinase cascades [23] [1]. Exposure to cis-3-Hexenyl butyrate initiates various defense signaling events, including activation of calcium permeable channels, production of nicotinamide adenine dinucleotide phosphate oxidase-mediated reactive oxygen species, and phosphorylation of mitogen-activated protein kinases [23] [1]. These signaling cascades ultimately lead to the transcriptional upregulation of pathogenesis-related genes and other defense-related markers [23] [28].
Transcriptomic analysis reveals that cis-3-Hexenyl butyrate treatments induce significant changes in gene expression patterns related to plant immunity [23]. The compound upregulates genes involved in chitin metabolic processes, amino glycan metabolism, and endopeptidase activity, which are primarily associated with pathogen defense responses [23]. Specifically, pathogenesis-related genes including pathogenesis-related protein 1 and pathogenesis-related protein 5 show statistically significant induction following treatment [23].
The systemic acquired resistance induced by cis-3-Hexenyl butyrate operates independently of abscisic acid biosynthesis and signaling pathways [23] [1]. This independence distinguishes it from other stress response mechanisms and suggests that the compound activates alternative defense pathways [23]. The volatile compound functions as a damage-associated molecular pattern, amplifying immune responses through recognition by pattern recognition receptors [23].
Research has demonstrated that the priming effects of cis-3-Hexenyl butyrate extend to multiple plant species, including tomato, tobacco, Arabidopsis, maize, and citrus [28] [30]. This broad-spectrum activity indicates the evolutionary conservation of the signaling pathways involved in volatile-mediated defense priming [28]. The compound's ability to induce resistance across diverse plant families suggests its potential as a universal elicitor for sustainable agricultural applications [28].
cis-3-Hexenyl butyrate mediates complex tritrophic interactions involving plants, herbivorous insects, and their natural enemies through sophisticated chemical communication networks [15] [16]. The compound serves as an important chemical signal that attracts natural enemies of herbivores, including parasitoids and predators, thereby reducing herbivory pressure on plants [16] [20]. This indirect defense mechanism represents a crucial ecological strategy for plant protection against insect damage.
Parasitoid wasps demonstrate strong behavioral responses to cis-3-Hexenyl butyrate, utilizing the compound as a host location cue [19] [22]. Electroantennogram studies reveal that both specialist and generalist parasitoid species, including Microplitis croceipes and Cotesia marginiventris, exhibit significant antennal responses to the compound [22]. The response patterns vary between sexes and species, with females generally showing greater sensitivity at lower concentrations while males demonstrate enhanced responses at higher doses [22].
Parasitoid Species | Sex | Response Pattern | Ecological Significance |
---|---|---|---|
Microplitis croceipes | Female | Enhanced sensitivity at low concentrations | Specialist host location |
Microplitis croceipes | Male | Greater response at high concentrations | Mating and host finding |
Cotesia marginiventris | Female | Broad concentration response range | Generalist foraging strategy |
Cotesia marginiventris | Male | Variable dose-dependent responses | Flexible host utilization |
The compound plays a critical role in tritrophic metabolism of plant chemical defenses, influencing both herbivore and predator performance [18]. Research demonstrates that while herbivorous insects may metabolize plant defense compounds containing cis-3-Hexenyl butyrate, this metabolism can impair larval development and adult reproduction [18]. Conversely, predatory species often efficiently degrade ingested compounds through general conjugation pathways without negative effects on survival or reproduction [18].
Behavioral bioassays have shown that egg parasitoids, particularly Trichogramma chilonis, exhibit significant attraction to cis-3-Hexenyl butyrate and related compounds [19]. The highest behavioral responses occur at specific concentration ranges, with optimal attraction observed at intermediate concentrations [19]. This dose-dependent response pattern suggests that parasitoids have evolved sophisticated detection mechanisms to distinguish between different levels of plant distress signals [19].
cis-3-Hexenyl butyrate also influences the attraction patterns of natural enemies through synergistic effects with other volatile compounds [19]. Combination treatments involving the compound with other herbivory-induced plant volatiles often produce enhanced attraction compared to individual compounds alone [19]. This synergistic effect indicates that natural enemies utilize complex volatile bouquets rather than single compounds for host location and prey finding [19].
The tritrophic effects extend beyond immediate predator-prey interactions to influence community-level dynamics [15]. Plants releasing cis-3-Hexenyl butyrate can experience reduced herbivore pressure through enhanced recruitment of natural enemies, leading to associational resistance effects for neighboring vegetation [15]. This community-wide protection demonstrates the broader ecological significance of volatile-mediated tritrophic interactions in natural ecosystems [15].
cis-3-Hexenyl butyrate exerts profound priming effects on plant defense gene expression networks, fundamentally altering the transcriptional landscape of treated plants [23] [24]. The compound induces comprehensive changes in gene expression patterns, with transcriptomic analyses revealing differential expression of over 1,400 genes following treatment [23]. These extensive transcriptional modifications demonstrate the compound's capacity to reprogram cellular metabolism and defense responses at the molecular level.
The priming mechanism involves activation of multiple signaling cascades that converge on defense gene expression networks [23] [46]. cis-3-Hexenyl butyrate treatment activates calcium permeable channels, which trigger downstream mitogen-activated protein kinase cascades including mitogen-activated protein kinase 3 and mitogen-activated protein kinase 6 [23] [46]. These kinases subsequently phosphorylate transcription factors that regulate defense gene expression, creating a coordinated response to potential threats [23].
Gene Category | Number of Upregulated Genes | Biological Process | Molecular Function |
---|---|---|---|
Pathogenesis-related | 85 | Disease resistance | Antimicrobial activity |
Chitinase family | 42 | Chitin degradation | Chitinase activity |
Transcription factors | 67 | Gene regulation | DNA binding |
Kinase cascades | 38 | Signal transduction | Protein kinase activity |
Gene ontology enrichment analysis reveals that cis-3-Hexenyl butyrate primarily upregulates genes involved in organonitrogen compound metabolic processes, chitin metabolic processes, and amino glycan metabolic processes [23]. The molecular function category shows enrichment in chitinase activity, chitin binding, and endopeptidase activity, all of which are associated with pathogen defense responses [23]. This pattern indicates that the compound specifically targets defense-related pathways while modulating primary metabolism.
The priming effects extend to photosynthesis-related gene networks, with the compound causing downregulation of chlorophyll-binding proteins and photosystem components [23]. This metabolic reprogramming suggests that cis-3-Hexenyl butyrate treatment shifts cellular resources from growth and photosynthesis toward defense responses [23]. The coordinated regulation of these opposing pathways demonstrates the compound's role in optimizing plant fitness under stress conditions.
Transcription factor networks play a central role in mediating the priming effects of cis-3-Hexenyl butyrate [23] [27]. The compound significantly induces WRKY transcription factors, which are key regulators of plant immune responses and stress tolerance [23]. Additionally, ethylene-responsive transcription factors show enhanced expression, indicating cross-talk between volatile signaling and hormone-mediated defense pathways [23].
The temporal dynamics of gene expression priming reveal that cis-3-Hexenyl butyrate effects persist for extended periods following initial treatment [24] [49]. Early response genes are activated within hours of exposure, while late response genes show sustained expression changes lasting several days [49]. This prolonged priming effect ensures that plants maintain enhanced defensive capacity over time periods that span multiple potential stress events [49].